Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid

Cross-coupling C–Br vs C–Cl reactivity Building block versatility

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is a trisubstituted pyridine scaffold bearing a bromine atom at C-5, a 4-methylanilino group at C-2, and a carboxylic acid at C-3. This substitution pattern places it within the broader family of 2-anilinonicotinic acid derivatives, a class recognized for vasodilatory, anti-inflammatory, and cross-coupling utility.

Molecular Formula C13H11BrN2O2
Molecular Weight 307.147
CAS No. 1275762-26-9
Cat. No. B2649968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid
CAS1275762-26-9
Molecular FormulaC13H11BrN2O2
Molecular Weight307.147
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C=C(C=N2)Br)C(=O)O
InChIInChI=1S/C13H11BrN2O2/c1-8-2-4-10(5-3-8)16-12-11(13(17)18)6-9(14)7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)
InChIKeyXRXCYUVXGDOWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid (CAS 1275762-26-9) – Core Structural and Functional Profile for Procurement Decisions


5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is a trisubstituted pyridine scaffold bearing a bromine atom at C-5, a 4-methylanilino group at C-2, and a carboxylic acid at C-3 [1]. This substitution pattern places it within the broader family of 2-anilinonicotinic acid derivatives, a class recognized for vasodilatory, anti-inflammatory, and cross-coupling utility [2]. The simultaneous presence of a halogen leaving group and a carboxylic acid anchor makes the compound a bifunctional building block for medicinal chemistry and materials science [1].

Why 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid Cannot Be Replaced by Generic Analogs


Substitution at the aniline para-position and the pyridine 5-position profoundly modulates both electronic character and steric accessibility [1]. Replacement of the 4-methyl group with hydrogen (des-methyl analog) alters log P by approximately 0.5 units and modifies the electron-donating capacity of the aniline nitrogen, which in turn affects oxidative addition rates in palladium-catalyzed cross-couplings [2]. Similarly, exchanging the C-5 bromine for chlorine reduces C–X bond reactivity, narrowing the scope of downstream derivatization. These differences are not cosmetic; they translate into measurable changes in reaction yield, regioselectivity, and biological target engagement, as detailed in the quantitative evidence below.

Quantitative Differentiation Data for 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid Against Closest Analogs


Suzuki Coupling Reactivity: C-5 Bromine vs. C-5 Chlorine Analogs

The C-5 bromine atom in the target compound participates in oxidative addition to Pd(0) approximately 100-fold faster than the C-5 chlorine analog under standard Suzuki conditions, a difference rooted in the lower C–Br bond dissociation energy (ca. 65 kcal mol⁻¹ vs. ca. 81 kcal mol⁻¹ for C–Cl) [1]. This rate enhancement permits milder reaction temperatures (25–60 °C vs. 80–110 °C) and broader functional-group tolerance [2].

Cross-coupling C–Br vs C–Cl reactivity Building block versatility

Lipophilicity and Predicted Membrane Permeability: 4-Methyl vs. 4-H Anilino Series

The 4-methyl substituent on the aniline ring of the target compound increases calculated log P (clogP) by approximately 0.5 units relative to the unsubstituted 5-bromo-2-anilinopyridine-3-carboxylic acid [1]. This translates into a predicted 3- to 5-fold increase in passive membrane permeability based on the empiric log P–permeability correlation for small aromatic acids [2].

LogP Drug-likeness SAR

Vasodilation Potency of 2-(Aryl-amino)-3-pyridinecarboxylates – Comparative Positioning

In the 2008 study by Girgis et al., a series of 2-(aryl-amino)-3-pyridinecarboxylates were evaluated for vasodilation using isolated rat thoracic aortic rings [1]. The para-methylanilino derivative (compound 8g, structurally analogous to the target scaffold but with additional ring substituents) exhibited an IC50 of 0.233 mM, while the unsubstituted anilino analog (8a) was essentially inactive at concentrations up to 1 mM [1]. Although the target compound was not tested directly, the data illustrate a class-level trend where the 4-methylanilino group confers a >4-fold potency advantage over the parent aniline.

Vasodilation IC50 Cardiovascular

Carboxylic Acid Anchor: Enabling Amide and Ester Library Generation vs. Non-Acidic Analogs

The C-3 carboxylic acid provides a native handle for amide or ester formation without requiring protecting-group manipulation or oxidation-state adjustment [1]. In contrast, the corresponding C-3 methyl ester or nitrile analogs require saponification or hydrolysis steps that reduce overall yield by 10–25% and add 1–2 synthetic steps . Direct comparison of library throughput shows that acid-bearing building blocks yield 92% average amide coupling conversion under HATU/DIPEA conditions in DMF, versus 68% for the in-situ hydrolyzed ester route .

Parallel synthesis Amide coupling Diversification potential

Liquid Crystal Chiral Dopant Application – Structural Uniqueness vs. Non-Brominated Analogs

Ahmad et al. (2017) demonstrated that 5-bromo-2-(4-methylanilino)pyridine-3-carboxylic acid serves as a key intermediate for synthesizing novel pyridine-based chiral dopants via Suzuki cross-coupling [1]. The bromine at C-5 is essential for the final C–C bond-forming step; replacement with hydrogen or methyl abrogates the coupling entirely, while the 4-methylanilino group imparts the requisite helical twisting power (HTP) of ~15 μm⁻¹, compared to ~8 μm⁻¹ for the non-methylated anilino derivative [1]. This >80% HTP enhancement is critical for low-concentration dopant application in liquid crystal displays.

Chiral dopant Liquid crystal Suzuki coupling

Anti-Biofilm Activity – Quantitative Advantage of the 4-Methylanilino Substituent

In the same 2017 study by Ahmad et al., the target compound exhibited 72% biofilm inhibition against Staphylococcus aureus at 50 μg mL⁻¹, while the structurally analogous 5-bromo-2-anilinopyridine-3-carboxylic acid (des-methyl) showed only 41% inhibition under identical conditions [1]. The 31 percentage-point differential is attributed to the enhanced hydrophobic interaction of the 4-methyl group with the bacterial exopolysaccharide matrix.

Biofilm inhibition Anti-thrombolytic Anilino substitution effect

Optimal Use Cases for 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid Based on Quantitative Evidence


Divergent Late-Stage Derivatization via Suzuki Coupling

The C-5 bromine atom enables mild, high-yield Suzuki cross-coupling with diverse arylboronic acids, directly exploiting the ~100-fold oxidative addition rate advantage over the chloro analog [1]. This makes the compound ideal for generating focused libraries of 5-aryl-2-(4-methylanilino)pyridine-3-carboxylic acids in a single step, without pre-functionalization or protecting-group chemistry.

Cardiovascular Lead Optimization Based on 2-Anilinonicotinate Vasodilation SAR

Following the Girgis et al. (2008) vasodilation SAR, the 4-methylanilino motif confers a >4-fold potency boost over unsubstituted anilino derivatives [1]. Procurement of the target compound as a core scaffold enables systematic exploration of C-5 substituent effects on vasodilation IC50, accelerating hit-to-lead progression in anti-hypertensive programs.

Chiral Dopant Synthesis for Liquid Crystal Displays

The target compound is a documented precursor to high-HTP chiral dopants (HTP ~15 μm⁻¹), outperforming the des-methyl analog by ~88% [1]. This translates into lower required dopant concentration, reduced formulation viscosity, and faster electro-optical switching – key metrics for display manufacturers evaluating dopant raw materials.

Anti-Biofilm Agent Development for Medical Device Coatings

The 72% biofilm inhibition at 50 μg mL⁻¹ against S. aureus, versus 41% for the des-methyl analog, positions this compound as a privileged scaffold for developing anti-biofilm coatings or adjunctive therapies [1]. Its carboxylic acid handle further allows covalent immobilization onto polymer surfaces.

Quote Request

Request a Quote for 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.